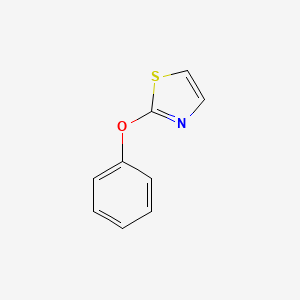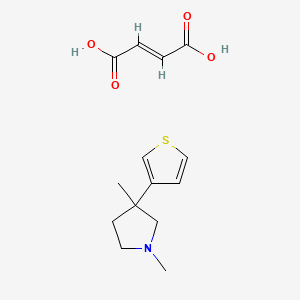
1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate is a chemical compound known for its unique structure and properties. It belongs to the class of pyrrolidine derivatives, which are characterized by a five-membered ring containing nitrogen. The presence of the thienyl group (a sulfur-containing aromatic ring) and the butenedioate moiety adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and ketones.
Introduction of the Thienyl Group: The thienyl group can be introduced via a substitution reaction, where a suitable thienyl halide reacts with the pyrrolidine derivative.
Addition of the Butenedioate Moiety: The final step involves the esterification or addition of the butenedioate group to the pyrrolidine-thienyl intermediate.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thienyl group.
Reduction: Reduction reactions can target the double bonds or the thienyl group, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate involves its interaction with specific molecular targets and pathways. The thienyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate: Similar structure but with a different position of the thienyl group.
1,3-Dimethyl-3-(3-furyl)pyrrolidine (Z)-2-butenedioate: Contains a furyl group instead of a thienyl group.
1,3-Dimethyl-3-(3-phenyl)pyrrolidine (Z)-2-butenedioate: Contains a phenyl group instead of a thienyl group.
Uniqueness
1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate is unique due to the specific positioning of the thienyl group and the butenedioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
73604-78-1 |
|---|---|
Molecular Formula |
C14H19NO4S |
Molecular Weight |
297.37 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1,3-dimethyl-3-thiophen-3-ylpyrrolidine |
InChI |
InChI=1S/C10H15NS.C4H4O4/c1-10(4-5-11(2)8-10)9-3-6-12-7-9;5-3(6)1-2-4(7)8/h3,6-7H,4-5,8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
WJHYHBLAZYWSKK-WLHGVMLRSA-N |
Isomeric SMILES |
CC1(CCN(C1)C)C2=CSC=C2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1(CCN(C1)C)C2=CSC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol](/img/structure/B14455588.png)
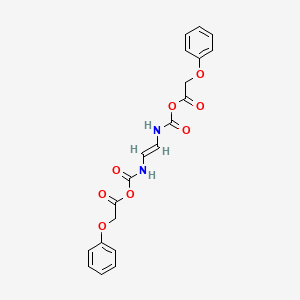
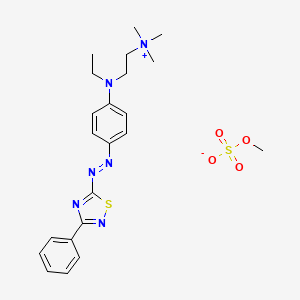
![(NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine](/img/structure/B14455605.png)

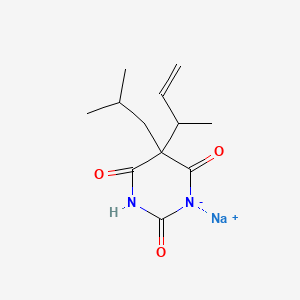
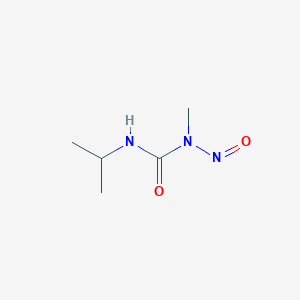

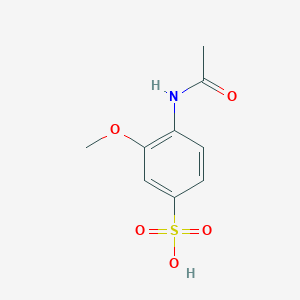
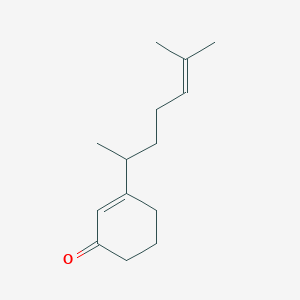

![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
